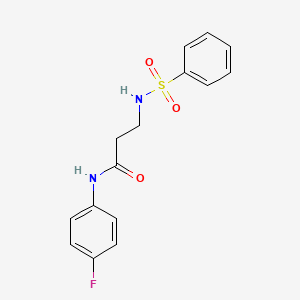
1-(3-Isopropoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Isopropoxyphenyl)ethanamine” is a chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 . The IUPAC name for this compound is 1-(3-isopropoxyphenyl)ethylamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17NO/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9H,12H2,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
One significant application of compounds structurally related to 1-(3-Isopropoxyphenyl)ethanamine is in the synthesis of pharmaceuticals. For instance, an efficient synthesis of the NK(1) receptor antagonist Aprepitant, which involves a stereoselective synthesis process, highlights the importance of such compounds in medicinal chemistry (Brands et al., 2003). This process showcases the application in developing medications that play a crucial role in therapeutic treatments.
Polymer Chemistry
The compound also finds applications in polymer chemistry. Research conducted by Miura and Yoshida (2002) demonstrates the synthesis of functional alkoxyamines and their application in creating well-defined star polymers, indicating the role of such chemical structures in advancing materials science (Miura & Yoshida, 2002).
Ligand Chemistry for Metal Coordination
Another area of application is the development of chiral, conformationally mobile tripodal ligands for metal coordination, as explored in the synthesis of ligands for ZnII and CuII salts. This research points towards the use of compounds like this compound in creating complex structures with potential applications in catalysis and materials science (Canary et al., 1998).
Antibacterial and Anticancer Studies
Moreover, compounds related to this compound have been studied for their antibacterial and anticancer properties. A study by Parekh and Desai (2006) on the synthesis of thiosemicarbazones from related structures and their antibacterial activity indicates the potential of these compounds in developing new therapeutic agents (Parekh & Desai, 2006).
Biomedical Applications
Finally, research into the modification of biodegradable polymers for biomedical applications, as conducted by Abdelwahab et al. (2019), highlights the diverse applications of chemically modified compounds in creating materials with antibacterial, antioxidant, and anticancer activities (Abdelwahab et al., 2019).
Safety and Hazards
“1-(3-Isopropoxyphenyl)ethanamine” is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
1-(3-propan-2-yloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWTVQKMPIPXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2964737.png)
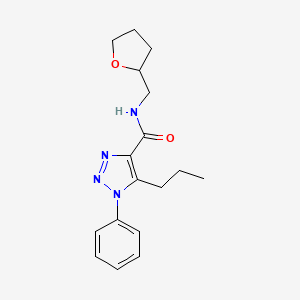


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2964742.png)
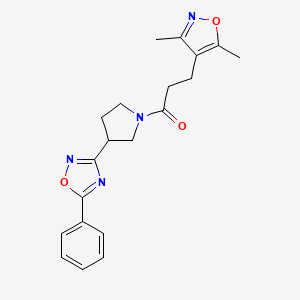

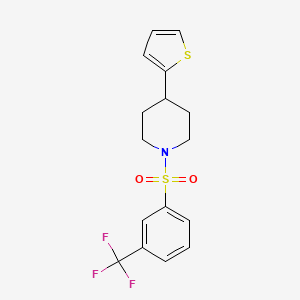

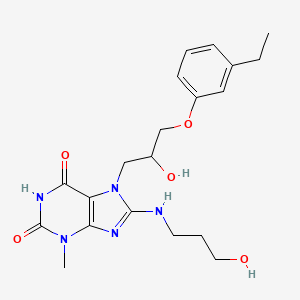
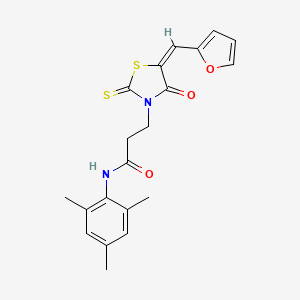
![Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964752.png)
